
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves its selective antagonism of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters, including glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the activity of mGluR5, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and learning and memory.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has several advantages as a research tool, including its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has limited bioavailability, which can limit its effectiveness in some experimental paradigms.
未来方向
There are several future directions for research on 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and its potential applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to more effective treatments for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in various physiological processes, including pain perception and addiction. Finally, the development of new experimental paradigms and animal models could help to further elucidate the mechanisms of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and other mGluR5 antagonists.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-(4-methoxyphenyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to give the desired product, which is further converted to the isoxazolecarboxamide derivative by reaction with hydroxylamine.
科学研究应用
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research, including neurobiology, psychiatry, and drug discovery. It has been shown to modulate the activity of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and addiction. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been investigated for its potential therapeutic effects in various pathological conditions, including autism spectrum disorders, Parkinson's disease, and drug addiction.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-11(5-7-13)14-9-15(22-19-14)16(20)18-12-3-2-8-17-10-12/h2-8,10,15H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGXSOZRDYRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

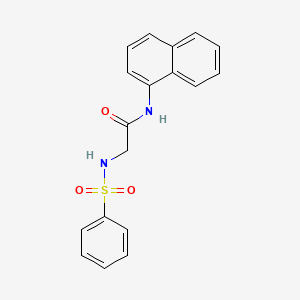
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
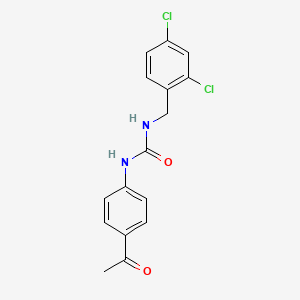

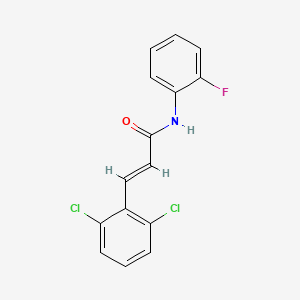
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
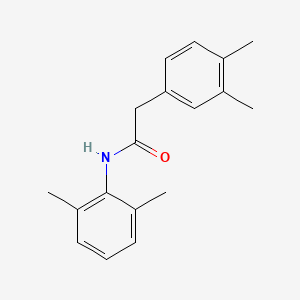
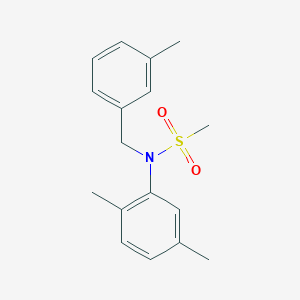

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)